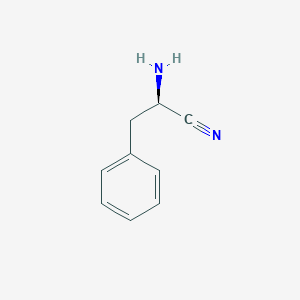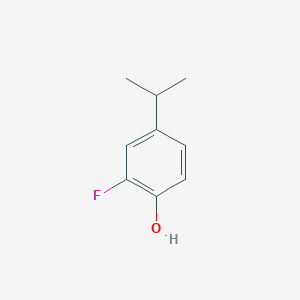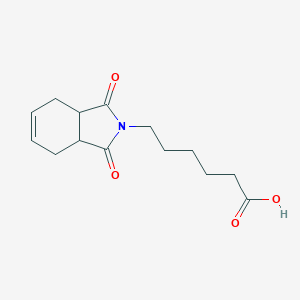
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid (HDIH) is a cyclic dipeptide that has gained attention in recent years due to its potential use as a therapeutic agent. HDIH has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields.
作用機序
The exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid is not fully understood. However, it has been suggested that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may exert its effects by modulating various signaling pathways in cells. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
生化学的および生理学的効果
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to have various biochemical and physiological effects. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One advantage of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields. However, one limitation of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid. One area of interest is the potential use of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in cancer treatment. Further studies are needed to determine the exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid on cancer cells and to optimize its cytotoxic effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in these contexts. Finally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as an antimicrobial agent, and further studies are needed to determine its efficacy against various bacterial strains.
合成法
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid can be synthesized through a variety of methods, including the reaction of hexanoic acid with isocyanate and subsequent cyclization. Another method involves the reaction of hexanoic acid with an amino acid derivative, followed by cyclization. Both of these methods have been used to successfully synthesize 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid.
科学的研究の応用
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been studied for its potential use in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. One study found that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid had cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use in the treatment of neurological disorders. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antimicrobial activity against various bacterial strains.
特性
CAS番号 |
4887-51-8 |
|---|---|
製品名 |
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid |
分子式 |
C14H19NO4 |
分子量 |
265.3 g/mol |
IUPAC名 |
6-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H19NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,10-11H,1-2,5-9H2,(H,16,17) |
InChIキー |
IACNEMHLZLHRPW-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O |
正規SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O |
その他のCAS番号 |
4887-51-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



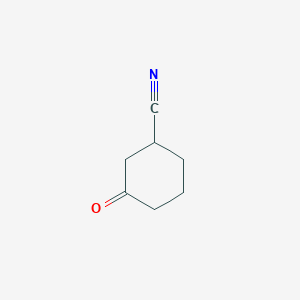
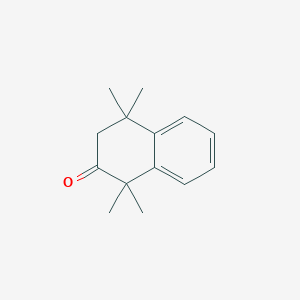
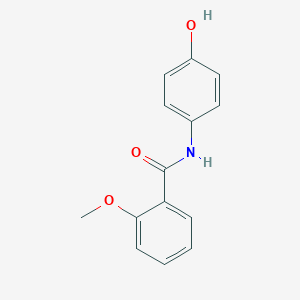

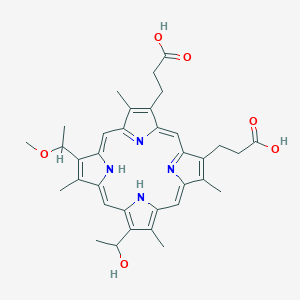
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)


![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


